
3-Chloro-3-deoxyallose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-deoxyallose is a chlorinated derivative of the sugar allose This compound is characterized by the substitution of a hydroxyl group with a chlorine atom at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-deoxyallose typically involves the chlorination of allose. One common method is the reaction of allose with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Chloro-3-deoxyallose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of 3-deoxyallose derivatives.
Oxidation: Formation of 3-chloro-3-deoxyallulose.
Reduction: Formation of 3-chloro-3-deoxyallitol.
科学的研究の応用
3-Chloro-3-deoxyallose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-3-deoxyallose involves its interaction with specific molecular targets. The chlorine atom at the third carbon position can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
3-Chloro-3-deoxyglucose: Similar structure but derived from glucose.
3-Chloro-3-deoxymannose: Similar structure but derived from mannose.
3-Chloro-3-deoxygalactose: Similar structure but derived from galactose.
Uniqueness
3-Chloro-3-deoxyallose is unique due to its specific structural configuration and the presence of the chlorine atom at the third carbon position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C6H11ClO5 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 |
InChIキー |
JWYWFHQMFHJVRH-BGPJRJDNSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)Cl)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


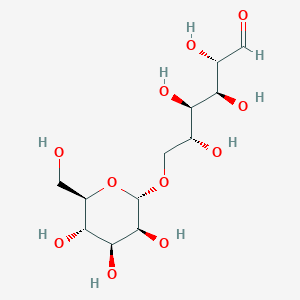
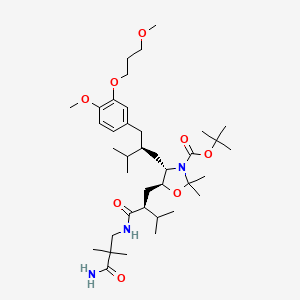
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
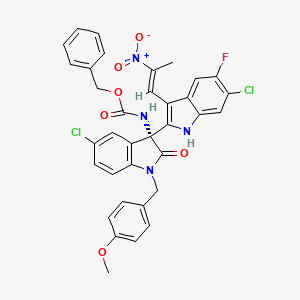

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
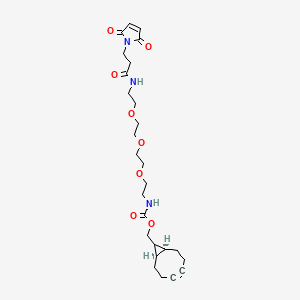
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
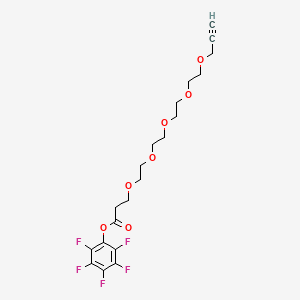
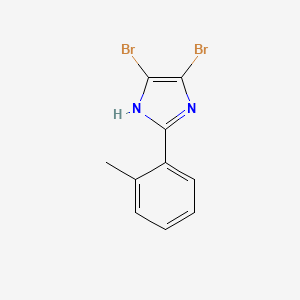
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)
![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
